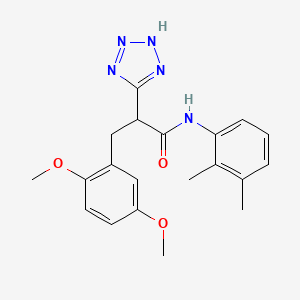
3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-6-5-7-17(13(12)2)21-20(26)16(19-22-24-25-23-19)11-14-10-15(27-3)8-9-18(14)28-4/h5-10,16H,11H2,1-4H3,(H,21,26)(H,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYZEZZOPXNJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C3=NNN=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-(2,5-Dimethoxyphenyl)-N-(2,3-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide, with the molecular formula C20H23N5O3 and a molecular weight of approximately 381.44 g/mol, is a compound of significant interest in pharmacological research. Its structural features suggest potential interactions with biological targets, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O3 |
| Molecular Weight | 381.44 g/mol |
| Purity | >90% |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. Specifically, derivatives containing the tetrazole moiety have shown promise in inhibiting cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, suggesting a potential for selective cytotoxicity in cancer therapy .
The proposed mechanism of action for this compound involves interaction with specific cellular pathways that regulate apoptosis and cell cycle progression. The presence of the tetrazole group is hypothesized to enhance binding affinity to target proteins involved in these pathways. Additionally, structure-activity relationship (SAR) studies have indicated that modifications in the phenyl rings can significantly influence biological activity .
Case Studies
-
Study on Cytotoxicity :
A study evaluated various derivatives of similar structures for their cytotoxic effects on different cancer cell lines. The results indicated that modifications in the substituents led to varying degrees of cytotoxicity, with some compounds achieving IC50 values below 30 μM against aggressive cancer types . -
In Vivo Studies :
Preliminary in vivo studies have suggested that compounds with similar structures may reduce tumor growth in murine models when administered at specific dosages. These findings support further exploration into the therapeutic potential of this compound .
Toxicological Profile
While the anticancer potential is promising, it is crucial to evaluate the toxicological profile of this compound. Initial assessments indicate moderate toxicity at higher concentrations; however, further studies are needed to establish a comprehensive safety profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


